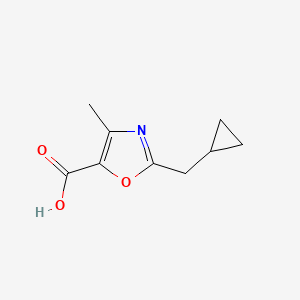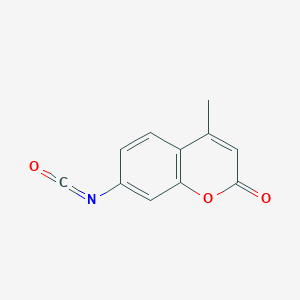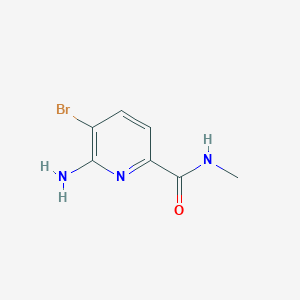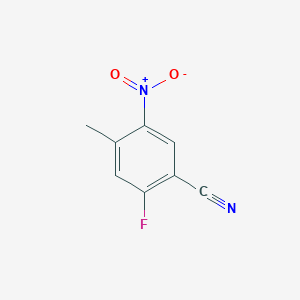
Ácido 2-(ciclopropilmetil)-4-metil-1,3-oxazol-5-carboxílico
Descripción general
Descripción
2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biosíntesis de ácidos grasos ciclopropánicos
Los ácidos grasos ciclopropánicos (CPFAs) son una clase de ácidos grasos que contienen grupos ciclopropilo, que confieren propiedades químicas y físicas únicas. El compuesto en cuestión puede servir como precursor en la biosíntesis de CPFAs en plantas. Estos ácidos grasos son valiosos para la síntesis de materias primas industriales utilizadas en lubricantes, cosméticos, tintes y recubrimientos .
Reacciones de acoplamiento cruzado de Suzuki–Miyaura
El anillo de oxazol del compuesto puede participar potencialmente en reacciones de acoplamiento cruzado de Suzuki–Miyaura. Este tipo de reacción se aplica ampliamente en procesos de formación de enlaces carbono-carbono, especialmente en las industrias farmacéutica y química fina. La estructura del compuesto podría proporcionar un reactivo estable y tolerante a grupos funcionales para tales acoplamientos .
Aplicaciones antiinflamatorias
Los compuestos con grupos ciclopropilmetilo se han estudiado por sus propiedades antiinflamatorias. Como tal, el ácido 2-(ciclopropilmetil)-4-metil-1,3-oxazol-5-carboxílico podría investigarse por su potencial para inhibir las vías inflamatorias, lo que podría ser beneficioso en el tratamiento de diversas enfermedades inflamatorias .
Actividades antibacterianas y antifúngicas
Las características estructurales de los compuestos ciclopropilmetilo también sugieren posibles actividades antibacterianas y antifúngicas. La investigación podría explorar el uso de este compuesto como base para desarrollar nuevos agentes antimicrobianos que podrían abordar la creciente preocupación por la resistencia a los antibióticos .
Agentes acondicionadores de la piel
Debido a la presencia del grupo ciclopropilmetilo, este compuesto podría exhibir propiedades acondicionadoras de la piel. Podría utilizarse en la formulación de productos para el cuidado de la piel, contribuyendo a la hidratación, reparación y protección de la barrera cutánea .
Lubricantes y recubrimientos industriales
Se sabe que la estructura de anillo tenso única de los grupos ciclopropilo se abre fácilmente mediante hidrogenación, lo que conduce a ácidos grasos de cadena ramificada metil. Estos poseen un equilibrio de propiedades químicas y físicas adecuadas para lubricantes y recubrimientos de alto rendimiento, lo que convierte al compuesto en un candidato para tales aplicaciones industriales .
Propiedades
IUPAC Name |
2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-8(9(11)12)13-7(10-5)4-6-2-3-6/h6H,2-4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKDUEFPFDTNNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CC2CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1467840-47-6 | |
| Record name | 2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1528418.png)

![7-CBZ-7-AZASPIRO[3.5]NONANE-2-CARBOXYLIC ACID](/img/structure/B1528424.png)

![4-(4-Bromophenyl)dibenzo[b,d]furan](/img/structure/B1528427.png)


![[4-(aminomethyl)-2-fluorophenyl]methanamine](/img/structure/B1528431.png)





